(4-Cyclopentyl-3-fluorophenyl)boronic acid
Description
Significance of Organoboron Compounds as Synthetic Intermediates
Organoboron compounds, particularly boronic acids and their esters, are highly valued as synthetic intermediates in organic chemistry. wikipedia.orgthieme.de Their utility stems from the unique nature of the carbon-boron bond, which has low polarity and is relatively stable, yet can be readily transformed. wikipedia.org These compounds are generally non-toxic, stable in the presence of air and moisture, and compatible with a wide array of functional groups, making them ideal building blocks for complex molecule synthesis. nih.govreubro.in They serve as key nucleophilic partners in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov The ability to controllably introduce a boron functional group and then replace it with a wide range of other substituents provides a powerful strategy for the construction of intricate molecular frameworks. nih.gov
Overview of Arylboronic Acid Reactivity and Versatility
Arylboronic acids are a particularly important subclass of organoboron compounds, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring. Their reactivity is remarkably versatile, extending far beyond their foundational role in Suzuki-Miyaura couplings for forming C-C bonds. nih.govwisdomlib.org These reagents are adept at forming connections between carbon and various heteroatoms, including nitrogen (C-N), oxygen (C-O), and sulfur (C-S), through reactions like the Chan-Lam and Buchwald-Hartwig couplings. nih.govresearchgate.netx-mol.net This versatility makes them indispensable tools for synthesizing biaryls, aryl amines, ethers, and sulfides, which are common motifs in pharmaceuticals and functional materials. reubro.inmusechem.com Furthermore, arylboronic acids can act as Lewis acid catalysts and participate in other transformations such as hydroxylations and carbonylations, underscoring their broad utility in synthetic organic chemistry. x-mol.netacs.org
Structural Features and Research Interest in (4-Cyclopentyl-3-fluorophenyl)boronic acid Derivatives
This compound is a bespoke building block whose structural features are of significant interest in medicinal chemistry and materials science. The molecule incorporates three key components on a phenylboronic acid scaffold:
A Boronic Acid Group: This functional group is the reactive handle for participation in various cross-coupling reactions.
A Fluorine Atom: Positioned meta to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can modulate the reactivity of the boronic acid and influence the electronic properties of the final product. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
A Cyclopentyl Group: This bulky, lipophilic group, located para to the boronic acid, increases the molecule's nonpolar character. In drug development, increasing lipophilicity can improve a compound's ability to cross cell membranes.
The combination of these features makes this compound and its derivatives attractive for creating novel molecules with tailored properties, particularly in the search for new therapeutic agents where fine-tuning of electronic and steric characteristics is crucial. nih.govchemrxiv.org
Current Research Landscape in Boronic Acid Chemistry
The field of boronic acid chemistry continues to be an area of active research and innovation. Current efforts are focused on several key areas. There is a continuous drive to develop more efficient and robust catalytic systems for known transformations, enabling reactions under milder conditions or with previously challenging substrates. organic-chemistry.org Researchers are also expanding the reaction scope, discovering novel transformations that utilize the unique reactivity of the C-B bond. thieme.denih.gov Beyond traditional synthesis, arylboronic acids are finding expanding applications in materials science for the creation of sensors, self-healing polymers, and supramolecular structures. rsc.orgresearchgate.net In medicinal chemistry, the initial success of drugs like Bortezomib has spurred significant interest in boronic acids not just as synthetic intermediates, but as pharmacophores that can act as enzyme inhibitors. nih.govnih.gov This has led to the development of additional FDA-approved boronic acid-containing drugs, such as ixazomib (B1672701) and vaborbactam, solidifying their importance in modern medicine. nih.gov
Properties
Molecular Formula |
C11H14BFO2 |
|---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
(4-cyclopentyl-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C11H14BFO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8,14-15H,1-4H2 |
InChI Key |
CQLKOKHJDLYYLS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CCCC2)F)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclopentyl 3 Fluorophenyl Boronic Acid
Transition Metal-Catalyzed Borylation Strategies
Transition metal catalysis offers powerful and versatile methods for the formation of carbon-boron bonds, often with high efficiency and functional group tolerance. These strategies can be broadly categorized into direct borylation of aryl halides and C-H bond activation approaches.
Palladium-Catalyzed Direct Borylation of Aryl Halides with Diboronic Acids
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a robust method for the synthesis of arylboronic acids from aryl halides. nih.gov This approach involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.
For the synthesis of (4-Cyclopentyl-3-fluorophenyl)boronic acid, a suitable starting material would be 1-bromo-4-cyclopentyl-3-fluorobenzene. The reaction would proceed via an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired boronate ester. The boronate ester can then be hydrolyzed to the corresponding boronic acid. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine (B1218219) ligands like SPhos being effective for borylations of aryl chlorides at lower temperatures. acs.org
A representative reaction scheme is shown below:
Scheme 1: Palladium-Catalyzed Borylation of 1-bromo-4-cyclopentyl-3-fluorobenzene
Table 1: Representative Conditions for Palladium-Catalyzed Borylation
| Parameter | Condition |
| Aryl Halide | 1-bromo-4-cyclopentyl-3-fluorobenzene |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | Dioxane or Toluene |
| Temperature | Room Temperature to 100 °C |
Iridium and Rhodium-Catalyzed C-H Borylation Approaches
A more atom-economical approach to arylboronic acids is the direct C-H borylation of arenes, catalyzed by iridium or rhodium complexes. rsc.orggoogle.com This method avoids the pre-functionalization required for aryl halides. The starting material for the synthesis of this compound via this route would be 1-cyclopentyl-2-fluorobenzene.
The regioselectivity of C-H borylation is a critical aspect. In iridium-catalyzed reactions, steric factors are generally the dominant directing influence, leading to borylation at the least hindered C-H bond. For 1-cyclopentyl-2-fluorobenzene, the C-H bond at the 4-position (para to the fluorine and meta to the cyclopentyl group) is sterically the most accessible, and thus would be the expected major product. Electronically, iridium-catalyzed borylations can also be influenced by the substrate, but steric hindrance often plays a more significant role. rsc.org Rhodium catalysts can also be employed for C-H borylation, and in some cases, exhibit different regioselectivity compared to iridium catalysts. google.com
A hypothetical reaction scheme is depicted below:
Scheme 2: Iridium-Catalyzed C-H Borylation of 1-cyclopentyl-2-fluorobenzene
Table 2: Predicted Regioselectivity in C-H Borylation of 1-cyclopentyl-2-fluorobenzene
| Catalyst System | Major Product | Rationale |
| [Ir(cod)OMe]₂ / dtbpy | This compound pinacol (B44631) ester | Steric hindrance directs borylation to the most accessible C-H bond. |
| Rh(I) complexes | Mixture of isomers | Regioselectivity can be influenced by both steric and electronic factors. |
Cobalt-Catalyzed Borylation Methods
In recent years, cobalt-based catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts for cross-coupling reactions. nih.gov Cobalt-catalyzed borylation of aryl halides can be an effective method for the synthesis of arylboronic acids. The mechanism is thought to involve a Co(I)/Co(III) catalytic cycle.
For the synthesis of this compound, 1-bromo-4-cyclopentyl-3-fluorobenzene could be coupled with bis(pinacolato)diboron using a cobalt catalyst, often in the presence of a suitable ligand and a reducing agent to generate the active Co(I) species. These reactions can tolerate a wide range of functional groups.
Organometallic Reagent-Based Borylation Pathways
Traditional methods for the synthesis of arylboronic acids often rely on the reaction of an organometallic reagent with a boron electrophile. These methods remain highly relevant and are widely used in both academic and industrial settings.
Lithiation-Borylation Sequences for Aryl Boronic Acid Synthesis
Directed ortho-metalation, followed by quenching with a boron electrophile, is a powerful strategy for the regioselective synthesis of substituted arylboronic acids. In the context of synthesizing this compound, the starting material would be 1-cyclopentyl-2-fluorobenzene. The fluorine atom can act as a directing group for lithiation at the adjacent C-H bond (the 3-position).
The reaction involves treating 1-cyclopentyl-2-fluorobenzene with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to generate the corresponding aryllithium species. This intermediate is then reacted with a trialkyl borate (B1201080), such as triisopropyl borate, to form a boronate ester, which upon acidic workup, yields the desired boronic acid. The choice of base and reaction conditions is crucial to avoid side reactions.
A patent for the synthesis of a structurally similar compound, 5-bromo-2-fluorobenzeneboronic acid, details a process involving the lithiation of 1-bromo-4-fluorobenzene (B142099) with LDA at -70 °C, followed by reaction with trimethyl borate. This methodology can be directly adapted for the synthesis of this compound.
Table 3: Representative Conditions for Lithiation-Borylation
| Parameter | Condition |
| Starting Material | 1-cyclopentyl-2-fluorobenzene |
| Base | Lithium diisopropylamide (LDA) |
| Boron Electrophile | Triisopropyl borate |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | -78 °C to room temperature |
| Workup | Acidic hydrolysis |
Grignard Reagent-Mediated Boronic Acid Formation
The reaction of a Grignard reagent with a trialkyl borate is a classic and widely used method for the preparation of boronic acids. To synthesize this compound using this approach, the corresponding Grignard reagent, 4-cyclopentyl-3-fluorophenylmagnesium bromide, would first be prepared from 1-bromo-4-cyclopentyl-3-fluorobenzene and magnesium metal.
The Grignard reagent is then reacted with a trialkyl borate, typically at low temperatures to prevent multiple additions of the Grignard reagent to the boron center. Subsequent hydrolysis of the resulting boronate ester furnishes the target boronic acid. This method is generally high-yielding and tolerant of a range of functional groups, although highly reactive functional groups may require protection.
Scheme 3: Grignard Reagent-Based Synthesis
Table 4: Typical Conditions for Grignard-Mediated Borylation
| Parameter | Condition |
| Starting Material | 1-bromo-4-cyclopentyl-3-fluorobenzene |
| Reagents | Magnesium turnings, Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether |
| Temperature | 0 °C to room temperature for Grignard formation; -78 °C for borylation |
| Workup | Acidic hydrolysis |
Transmetallation Reactions for Boronic Acid Generation
One of the most fundamental and widely utilized methods for the preparation of arylboronic acids is the reaction of an organometallic intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate. nih.govrsc.org This process involves a transmetallation step where the aryl group is transferred from a more electropositive metal (typically lithium or magnesium) to the boron atom.
The synthesis generally begins with an appropriate aryl halide precursor, in this case, 1-bromo-4-cyclopentyl-3-fluorobenzene. This precursor can be converted into an organometallic reagent through two primary pathways:
Halogen-Metal Exchange: Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) generates the corresponding aryllithium species. This is a rapid and efficient method for creating the necessary nucleophile. nih.gov
Grignard Reagent Formation: Direct insertion of magnesium metal in a suitable solvent like tetrahydrofuran (THF) yields the arylmagnesium halide (Grignard reagent). nih.gov
The resulting organometallic compound is then treated with a borate ester. The nucleophilic aryl group attacks the electrophilic boron atom, displacing an alkoxide group. Subsequent acidic hydrolysis of the intermediate boronate ester furnishes the final arylboronic acid. pitt.eduresearchgate.net A representative reaction for a structurally similar compound, 4-amino-3-fluorophenylboronic acid, involves a lithium-bromine exchange followed by the addition of trimethyl borate and acidic workup to achieve the desired product. pitt.eduresearchgate.net This versatile methodology remains a cornerstone of boronic acid synthesis in both academic and industrial settings. nih.govrsc.org
Emerging and Sustainable Synthetic Techniques
Recent advancements in chemical synthesis have focused on developing methodologies that are not only efficient but also safer, more scalable, and environmentally benign. Flow chemistry and green chemistry principles are at the forefront of this evolution in the synthesis of boronic acids.
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for boronic acid synthesis, particularly for reactions involving hazardous reagents or unstable intermediates. organic-chemistry.orgnih.gov The use of microreactors provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. organic-chemistry.orgresearchgate.net
A significant challenge in the synthesis of arylboronic acids via lithiation-borylation in batch reactors is the occurrence of side reactions. sci-hub.seacs.org For instance, the highly reactive aryllithium intermediate can be protonated by the solvent (e.g., THF) or react with byproducts like butyl bromide, leading to reduced yields. nih.govsci-hub.se
Flow chemistry effectively mitigates these issues. acs.orgdatapdf.com The precise temperature control and rapid mixing achieved in microreactors allow for reactions to be conducted under conditions that suppress side pathways. organic-chemistry.orgsci-hub.se By minimizing the residence time of the reactive intermediate to mere seconds or even milliseconds ("flash chemistry"), the desired borylation reaction can proceed to completion before competing side reactions occur. organic-chemistry.orgsci-hub.se
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |
|---|---|---|---|
| Temperature Control | Difficult; potential for local hot spots | Precise and uniform; high surface-to-volume ratio | Suppression of temperature-dependent side reactions. sci-hub.se |
| Mixing | Slow and inefficient, especially on scale-up | Rapid and highly efficient diffusion-based mixing | Minimizes side reactions due to localized reagent excess. organic-chemistry.org |
| Residence Time | Long (minutes to hours) | Short and precisely controlled (seconds to minutes) | Reduces decomposition of unstable intermediates. researchgate.net |
| Common Side Reactions | Protonation, butylation, decomposition | Significantly suppressed or eliminated | Higher product yield and purity. nih.gov |
Many synthetic routes to boronic acids proceed through highly reactive and unstable intermediates, such as organolithium compounds. nih.govdatapdf.com In batch reactors, these transient species can decompose, aggregate, or engage in unwanted side reactions, especially at non-cryogenic temperatures. researchgate.netsci-hub.se
Flow chemistry provides an elegant solution for managing these intermediates. nih.govresearchgate.net Unstable reagents can be generated in situ and immediately reacted with the next reagent in a subsequent chamber of the flow system. researchgate.net The short path length and rapid quenching ensure that the intermediate is consumed productively before it has an opportunity to decompose. researchgate.netsci-hub.se This capability not only improves product yields but also enhances the safety of the process by minimizing the accumulation of hazardous compounds and allowing reactions to be run at more practical, non-cryogenic temperatures (e.g., 0 °C). researchgate.net
Scaling up chemical reactions from the laboratory to industrial production is a major challenge in batch chemistry. In contrast, continuous flow systems offer a more straightforward path to large-scale synthesis. organic-chemistry.orgnih.gov Instead of redesigning larger reactors ("scaling up"), production can be increased by simply running the flow system for a longer duration or by using multiple reactors in parallel ("scaling out"). organic-chemistry.orgresearchgate.net
This approach has been successfully applied to the synthesis of boronic acids, enabling multigram and even kilogram-scale production. organic-chemistry.orgacs.orgdatapdf.com Reports have demonstrated remarkable throughputs, on the order of grams per hour, with total reaction times of less than one second. organic-chemistry.orgnih.gov This makes flow chemistry a highly attractive platform for the efficient and reliable production of key intermediates like this compound for pharmaceutical development. organic-chemistry.orgmdpi.com
In line with the principles of green chemistry, recent research has aimed to develop borylation methods that are more sustainable. This includes reducing reliance on transition-metal catalysts, eliminating the need for expensive and air-sensitive ligands, and using more environmentally friendly reagents and solvents. rsc.orgresearchgate.net
Palladium-catalyzed Miyaura borylation is a powerful method but often requires phosphine ligands that can be costly and toxic. chinayyhg.com Consequently, ligand-free catalytic systems have garnered significant interest. For example, copper-catalyzed borylations of aryl halides have been developed that can proceed without the need for additional ligands, potentially using the solvent (e.g., DMF) to stabilize the catalytic intermediate. chinayyhg.com
Furthermore, transition-metal-free approaches are emerging as a compelling green alternative. researchgate.net These methods can involve the generation of aryl radicals from precursors like arylamines or aryl halides under photochemical or electrochemical conditions, which then react with a boron source. researchgate.netacs.org Other metal-free strategies employ strong Lewis acids like BBr₃ to mediate a direct, electrophilic C-H borylation on electron-rich aromatic systems. nih.govacs.org These methods avoid the cost and environmental concerns associated with heavy metals.
| Methodology | Key Features | Advantages | Typical Reagents |
|---|---|---|---|
| Ligand-Free Copper Catalysis | Uses a less expensive, more abundant metal than palladium. | Cost-effective; avoids sensitive phosphine ligands. chinayyhg.com | CuBr, B₂(pin)₂, NaOtBu |
| Metal-Free Radical Borylation | Proceeds via aryl radical intermediates. | Avoids transition metals entirely; often uses mild conditions (e.g., visible light). researchgate.netacs.org | Aryl halides, B₂(pin)₂, photoredox catalyst or base |
| Metal-Free Electrophilic Borylation | Directed C-H activation using a strong borylating agent. | High atom economy; functionalizes C-H bonds directly. nih.govacs.org | Amide-directed substrates, BBr₃ |
| Aqueous Phase Synthesis | Utilizes water or alcohol as a solvent. | Reduces reliance on volatile organic compounds (VOCs); simplifies workup. organic-chemistry.org | Arylamines, NaNO₂, B₂(OH)₄, MeOH/H₂O |
These green approaches, combined with the scalability and safety of flow chemistry, are paving the way for the next generation of synthetic routes to valuable compounds like this compound.
Reactivity Profiles and Transformative Chemistry of 4 Cyclopentyl 3 Fluorophenyl Boronic Acid
Carbon-Heteroatom Bond Forming Reactions
The Chan-Lam coupling reaction is a significant method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple arylboronic acids with nucleophiles such as amines, alcohols, and thiols. wikipedia.orgresearchgate.net This reaction is attractive due to its typically mild conditions, often running at room temperature and open to the air. wikipedia.org
For (4-Cyclopentyl-3-fluorophenyl)boronic acid, Chan-Lam couplings would provide access to a variety of arylated compounds:
C-N Bond Formation: Reaction with primary or secondary amines would yield the corresponding N-aryl amines. This complements the well-known palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org The steric hindrance of the cyclopentyl group might necessitate the use of specific ligands on the copper catalyst to achieve high yields. nih.gov
C-O Bond Formation: Coupling with phenols or alcohols would produce diaryl or alkyl aryl ethers. The efficiency of these reactions can be sensitive to the steric and electronic properties of both coupling partners. bme.hu
C-S Bond Formation: Reaction with thiols would lead to the corresponding aryl thioethers.
The general applicability of Chan-Lam couplings to a wide array of boronic acids suggests that this compound would be a viable substrate for these important transformations. organic-chemistry.orgresearchgate.net
C-N Cross-Coupling Reactions
The formation of carbon-nitrogen (C-N) bonds is fundamental in the synthesis of pharmaceuticals and functional materials. Aryl boronic acids are key substrates for these transformations, primarily through reactions like the Chan-Lam and Buchwald-Hartwig aminations. These methods allow for the coupling of the aryl group from this compound with a variety of nitrogen-containing nucleophiles.
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a main group-catalyzed method using an organophosphorus catalyst and a hydrosilane reductant enables the intermolecular reductive coupling of nitroarenes with boronic acids to form aryl- and heteroarylamines. mit.edu This approach is notable for its stereospecificity in forming Csp³–N bonds and its complementarity to traditional transition metal-catalyzed methods. mit.edu
Copper-catalyzed systems also provide a powerful route for C-N bond formation. A simple copper catalyst can be used for the reaction of nitroarenes with aryl boronic acids, using phenylsilane (B129415) as a terminal reductant, to construct diarylamines. chemrxiv.org Mechanistic studies suggest the reaction proceeds through a nitrosoarene intermediate, with copper catalyzing both the deoxygenation step and the subsequent C-N bond formation. chemrxiv.org These methods are tolerant of a broad range of functional groups, making them highly applicable for the functionalization of substrates like this compound.
Table 1: Overview of C-N Cross-Coupling Reactions with Aryl Boronic Acids
| Reaction Type | Catalyst System | Key Reagents | Coupling Partner | Product |
|---|---|---|---|---|
| Reductive Coupling | Organophosphorus (e.g., 1,2,2,3,4,4-hexamethylphosphetane) | Phenylsilane (reductant) | Nitro(hetero)arenes | Aryl- and heteroarylamines |
C-O Cross-Coupling Reactions
The synthesis of diaryl ethers is another important application of aryl boronic acids, typically achieved through copper-catalyzed C-O cross-coupling reactions. This transformation involves coupling the aryl group of the boronic acid with a phenolic partner. This compound can serve as the aryl source in these reactions to generate functionalized diaryl ethers. The development of efficient palladium precatalysts has also expanded the scope of cross-coupling reactions, including those that can be adapted for C-O bond formation. For example, the Pd-PEPPSI-IPent precatalyst has shown high selectivity in the cross-coupling of allylboronic acid pinacol (B44631) ester derivatives with aryl halides, a testament to the ongoing innovation in catalyst design that can be applied to various coupling reactions. nih.gov
Deborylative Cyanation and Related Transformations
Deborylative cyanation is a powerful transformation that directly converts the C–B bond of an aryl boronic acid into a C–CN bond, providing access to valuable aryl nitriles. rsc.org This process avoids the use of highly toxic cyanide salts often employed in traditional methods like the Rosenmund-von Braun reaction. nih.gov
Palladium-catalyzed methods have been pivotal in this area. One of the pioneering works demonstrated the coupling of (hetero)aryl boronic acids with benzyl (B1604629) thiocyanate (B1210189) as the cyanating agent, using a Pd(PPh₃)₄ catalyst and a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) co-mediator. nih.govnih.gov This system is effective for a range of electron-rich and electron-poor aryl boronic acids. nih.gov Another significant development involves the use of non-toxic and inexpensive potassium hexacyanoferrate (K₄[Fe(CN)₆]) as the cyanide source, catalyzed by a Pd(OAc)₂/Cu(OAc)₂ system. nih.gov
Copper-catalyzed deborylative cyanation has also emerged as a highly effective strategy. nih.gov These methods can proceed via a radical-relay mechanism, where prochiral alkyl radicals generated from boronic esters are functionalized by a Cu(II)(CN)₂ species in an enantioselective manner. nih.gov
Table 2: Selected Methods for Deborylative Cyanation of Aryl Boronic Acids
| Catalyst System | Cyanide Source | Key Features |
|---|---|---|
| Pd(PPh₃)₄ / CuTC | Benzyl thiocyanate | One of the first successful Pd-catalyzed methods. nih.govnih.gov |
| Pd(OAc)₂ / Cu(OAc)₂ | K₄[Fe(CN)₆] | Utilizes a non-toxic, inexpensive cyanide source. nih.gov |
Thiocyanation and Selenocyanation of Aryl Boronic Acids
The direct conversion of aryl boronic acids to aryl thiocyanates and selenocyanates provides access to compounds that are valuable intermediates in organic synthesis and pharmaceuticals. organic-chemistry.org These transformations represent an efficient alternative to traditional methods that often rely on aryl halides or diazonium salts. rsc.org
The first deborylative thiocyanation of aryl boronic acids was achieved using inexpensive potassium thiocyanate (KSCN) with a Cu(OAc)₂ catalyst and 4-methylpyridine (B42270) under an oxygen atmosphere. nih.govorganic-chemistry.orgrsc.org This aerobic oxidative cross-coupling is effective for a variety of substituted aryl boronic acids. organic-chemistry.org More recently, electrochemical methods have been developed for both thiocyanation and selenocyanation. researchgate.net These catalyst- and oxidant-free approaches offer good functional group tolerance under ambient conditions and are suitable for gram-scale synthesis. researchgate.net
The synthesis of aryl selenocyanates from boronic acids is less studied but has been achieved through catalyst-free methods. One approach involves the reaction of (hetero)aryl boronic acids with selenium dioxide and malononitrile, affording the desired products in high yields. nih.govrsc.org
Table 3: Methods for Thiocyanation and Selenocyanation of Aryl Boronic Acids
| Transformation | Method | Reagents/Conditions | Key Features |
|---|---|---|---|
| Thiocyanation | Copper-Catalyzed Aerobic Oxidation | Cu(OAc)₂, KSCN, 4-methylpyridine, O₂ | First demonstration of deborylative thiocyanation. nih.govrsc.org |
| Thiocyanation/Selenocyanation | Electrochemical | Galvanostatic mode | Catalyst- and oxidant-free; proceeds under ambient conditions. researchgate.net |
Halogenation of Aryl Boronic Acids
Halodeboronation is a crucial reaction for synthesizing aryl halides, which are themselves versatile precursors in cross-coupling reactions. acs.org This ipso-substitution of the boronic acid moiety can be achieved using various electrophilic halogen sources, with or without a metal catalyst. st-andrews.ac.uk
Copper-catalyzed halogenations are particularly common. st-andrews.ac.uk However, mechanistic investigations have revealed that many reactions reported as "Cu-catalyzed" can proceed without copper, operating instead via a general base-catalyzed ipso-substitution pathway. acs.org This understanding has led to the rational design of simple, metal-free protocols, such as KOAc-catalyzed iododeboronation, which is valuable for preparing radiolabeled imaging agents. acs.orgst-andrews.ac.uk A range of electrophilic halogenating agents, including N-halosuccinimides (NCS, NBS, NIS), are effective for these transformations. st-andrews.ac.uk Environmentally friendly methods have also been developed, such as using an oxone/KBr system for ipso-bromination. acs.org
Table 4: Conditions for Halodeboronation of Aryl Boronic Acids
| Halogenation | Reagents | Catalyst/Promoter | Key Features |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | Copper Catalyst | Effective for electron-deficient substrates. acs.org |
| Bromination | N-Bromosuccinimide (NBS) | NaOMe | Scalable, base-catalyzed method. acs.org |
| Bromination | Oxone/KBr | CuBr (optional) | Environmentally friendly system. acs.org |
Diversification Strategies for this compound Derivatives
The reactions outlined above provide a comprehensive toolkit for the structural diversification of this compound. Starting from this single precursor, a wide array of derivatives can be synthesized, each with a distinct functional group in place of the boronic acid moiety.
C-N and C-O Coupling: By reacting the parent boronic acid with libraries of amines, amides, or phenols, a diverse set of substituted anilines and diaryl ethers can be generated.
Cyanation and Related Transformations: Deborylative cyanation provides a direct route to (4-Cyclopentyl-3-fluorophenyl)benzonitrile. The resulting nitrile group is a versatile functional handle that can be further hydrolyzed to carboxylic acids or amides, or reduced to amines.
Thiocyanation/Selenocyanation: These reactions yield thiocyanate and selenocyanate (B1200272) derivatives, which are precursors to other sulfur- and selenium-containing functionalities like sulfides and thiocarbamates. researchgate.net
Halogenation: Converting the boronic acid to the corresponding aryl chloride, bromide, or iodide opens up a new set of synthetic possibilities. These aryl halides can then be used as electrophiles in a vast range of subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-based substituents at the original site of the boronic acid.
The cyclopentyl group provides steric bulk and lipophilicity, while the fluorine atom acts as a weak electron-withdrawing group and can influence metabolic stability and binding interactions in a biological context. These inherent features, combined with the chemical transformations described, make this compound a valuable starting material for generating diverse chemical libraries for drug discovery and materials science.
In-Depth Analysis of this compound in Catalysis Remains a Niche Area of Study
Initial research into the specific catalytic roles of the chemical compound this compound reveals a significant gap in publicly available scientific literature. While the broader class of boronic acids is well-documented for its versatile applications in advanced organic synthesis, detailed studies focusing exclusively on the catalytic mechanisms and applications of this particular substituted phenylboronic acid are not readily found.
Boronic acids, in general, are recognized for their utility as catalysts in a variety of organic transformations. Their function stems from the Lewis acidic nature of the boron atom, which allows them to activate functional groups and facilitate key reaction steps.
General Catalytic Mechanisms Attributed to Boronic Acids:
Boronic acid catalysis (BAC) encompasses several mechanisms through which these compounds can accelerate reactions:
Lewis Acid Activation of Hydroxy Functional Groups: Boronic acids can form reversible covalent bonds with hydroxyl groups. This interaction can be exploited to activate alcohols and carboxylic acids for subsequent transformations. rsc.org
Electrophilic Activation of Carboxylic Acids: Through the formation of acyloxyboronate intermediates, boronic acids can activate carboxylic acids, making them more susceptible to nucleophilic attack. This is a key principle in reactions like esterification and amidation. rsc.org
Activation of Alcohols for Carbocation Generation: In certain contexts, boronic acid catalysts can activate alcohols to form carbocation intermediates, which can then participate in reactions such as Friedel-Crafts-type alkylations. rsc.org
Enhancing Nucleophilicity of Diols and Saccharides: The formation of tetrahedral adducts between boronic acids and diols or saccharides can increase the nucleophilicity of these substrates. rsc.org
Common Applications of Boronic Acid Catalysis:
The catalytic activity of boronic acids is harnessed in several important synthetic reactions:
Esterification and Amidation Reactions: Boronic acids are widely studied as catalysts for the direct formation of esters and amides from carboxylic acids and alcohols or amines, respectively. This method is valued for its high atom economy as it avoids the need for stoichiometric activating agents. rsc.orgnih.govresearchgate.net The mechanism often involves the activation of the carboxylic acid, facilitating the nucleophilic attack by the amine or alcohol. rsc.orgorgsyn.org Different arylboronic acids, particularly those with electron-withdrawing groups, have been shown to be highly efficient catalysts for these transformations. orgsyn.org
While these principles are well-established for the boronic acid class of compounds, specific research detailing the performance, mechanism, and unique properties of This compound within these catalytic cycles is not present in the surveyed literature. The electronic and steric effects of the cyclopentyl and fluoro substituents would undoubtedly influence its catalytic activity, but without dedicated studies, any claims would be purely speculative. Further empirical research is required to characterize its specific catalytic roles and potential applications in advanced organic synthesis.
Catalytic Roles of Boronic Acids in Advanced Organic Synthesis
Applications of Boronic Acid Catalysis
Cycloaddition Reactions
Arylboronic acids have been identified as effective catalysts for various cycloaddition reactions, a cornerstone of synthetic chemistry for constructing cyclic molecules. nih.gov Their catalytic action typically involves the activation of a reaction partner through Lewis acid interactions or the formation of reversible covalent intermediates. nih.govrsc.org This activation lowers the energy barrier for the cycloaddition to proceed.
One primary mode of catalysis involves the activation of unsaturated carboxylic acids. The boronic acid catalyst reacts with the carboxylic acid to form a monoacylated hemiboronic ester intermediate. This process increases the electrophilicity of the π-system, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating reactions like the Diels-Alder cycloaddition. researchgate.net This strategy provides a metal-free, mild approach to promoting these transformations. rsc.org For instance, ortho-substituted arylboronic acids have demonstrated particular efficacy in promoting reactions involving unsaturated carboxylic acids. nih.gov Research has shown that catalysts like 3,5-bis(trifluoromethyl)phenylboronic acid are highly effective in promoting [4+3] cycloadditions to furnish complex seven-membered rings such as cyclohepta[b]indoles. researchgate.net
| Catalyst | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)phenylboronic acid | [4+3] Cycloaddition | N-Tosylindole, 2-furylmethanol | Effective catalysis for the synthesis of cyclohepta[b]indoles in excellent yields. | researchgate.net |
| ortho-Nitrophenylboronic acid | Huisgen [3+2] Cycloaddition | Azides, Terminal alkynes with a carboxylic acid group | Catalyzes the cycloaddition with high yield and regioselectivity, avoiding copper catalysts that can degrade boronic acids. | nih.gov |
| Various ortho-substituted arylboronic acids | Diels-Alder [4+2] Cycloaddition | 2-Alkynoic acids, Various dienes | Activates the alkynoic acid dienophile via a hemiboronic ester, facilitating the formation of cyclohexadienyl carboxylic acids. | researchgate.net |
Conjugate Additions
In the context of conjugate additions (Michael additions), arylboronic acids more frequently serve as nucleophilic reagents in transition metal-catalyzed processes, such as rhodium- or palladium-catalyzed 1,4-additions to enones. beilstein-journals.orgcore.ac.uk However, their role as true catalysts is also established, particularly when they activate substrates or participate in bifunctional catalytic systems. nih.gov
As catalysts, boronic acids can activate α,β-unsaturated carboxylic acids for conjugate additions, similar to their role in cycloadditions. rsc.org By forming a boronic ester intermediate, the boronic acid increases the electrophilicity of the Michael acceptor, making it more susceptible to nucleophilic attack. This activation is a key principle in boronic acid catalysis (BAC). rsc.org
Furthermore, boronic acids are crucial components of bifunctional catalysts for asymmetric conjugate additions. For example, hybrid thiourea (B124793)–boronic acid catalysts have been developed for aza-Michael additions. In these systems, the boronic acid moiety complexes with the carboxylic acid substrate to activate it, while the thiourea portion organizes and delivers the amine nucleophile, enabling high enantioselectivity. nih.gov
| Catalyst System | Reaction Type | Mechanism of Action | Example Application | Reference |
|---|---|---|---|---|
| Arylboronic Acid | Oxa-Michael Addition | Electrophilic activation of α,β-unsaturated carboxylic acids. | Intramolecular conjugate addition of a hydroxyl group to an unsaturated acid. | rsc.org |
| Hybrid Thiourea–Boronic Acid | Asymmetric Aza-Michael Addition | Bifunctional activation: boronic acid activates the carboxylic acid substrate, while thiourea directs the amine nucleophile. | Enantioselective addition of amines to α,β-unsaturated carboxylic acids. | nih.gov |
| Chiral Diol / Alkenylboronic acid | Asymmetric Conjugate Addition | A chiral diol, such as a substituted BINOL, acts as a chiral catalyst to control the enantioselective addition of an alkenylboronic acid to a dienone. | Generation of enantiopure bis-adducts with high diastereoselectivity and enantioselectivity. | rsc.org |
Friedel-Crafts Type Reactions
Arylboronic acids, particularly those bearing electron-withdrawing groups, have proven to be highly effective catalysts for Friedel-Crafts type reactions. rsc.org These reactions traditionally rely on strong Lewis or Brønsted acids, but boronic acids offer a milder, more selective alternative. acs.orgacs.org They are especially useful in the alkylation of arenes using benzylic or allylic alcohols as the electrophile, a process that generates water as the only byproduct, enhancing the atom economy of the reaction. acs.orgresearchgate.net
The catalytic mechanism is believed to involve the activation of the alcohol by the boronic acid. This can proceed through the formation of a boronic ester, which facilitates the ionization of the C–O bond to generate a carbocation intermediate. rsc.org This intermediate is then trapped by an electron-rich arene nucleophile to form the new C–C bond. In some cases, the catalysis is described as a Lewis acid-assisted Brønsted acid mechanism, where the boronic acid complex enhances the acidity of trace water or the alcohol itself. rsc.org To improve the reactivity for particularly deactivated benzylic alcohols, a two-component system using an arylboronic acid with an additive like perfluoropinacol (B1203177) has been developed. The additive condenses with the boronic acid to form a more electrophilic and highly Lewis acidic boronic ester in situ. rsc.org
| Catalyst System | Electrophile | Nucleophile | Key Feature | Reference |
|---|---|---|---|---|
| Pentafluorophenylboronic acid / Oxalic acid | Secondary benzylic alcohols | 1,3-Diketones | Dehydrative C-alkylation where the catalyst system forms a Brønsted acid in situ to promote SN1-type reactivity. | acs.orgacs.org |
| Arylboronic acid / Perfluoropinacol | Electronically deactivated benzylic alcohols | Arenes | A two-component system that forms a highly electrophilic boronic ester, enhancing catalyst reactivity for challenging substrates. | rsc.org |
| Pentafluorophenylboronic acid | Allylic alcohols | Electron-rich arenes and heteroarenes | Regioselective coupling under ambient conditions with a recoverable, air- and moisture-stable catalyst. | researchgate.net |
Cooperative and Bifunctional Catalysis Involving Boronic Acids
The ability of boronic acids to form reversible covalent bonds with hydroxyl and amine groups makes them ideal components for cooperative and bifunctional catalytic systems. nih.govethz.ch In this context, the boronic acid moiety works in concert with another functional group on the same catalyst molecule (bifunctional) or with a separate catalyst (cooperative) to activate both the electrophile and the nucleophile simultaneously. ethz.chresearchgate.net
Bifunctional aminoboronic acids, for instance, have been designed to facilitate reactions like intramolecular Michael additions of α,β-unsaturated carboxylic acids. researchgate.netnih.gov The Lewis acidic boron center activates the carboxylic acid, while the appended amino group interacts with the other reaction partner. This dual activation within a single molecule can lead to highly ordered transition states, enabling excellent control over stereoselectivity. nih.gov
Cooperative catalysis is also seen in systems where a boronic acid is paired with a chiral amine or a chiral diol. researchgate.netrsc.org When combined with chiral diols like BINOL derivatives, boronic acids can form chiral boronate esters in situ. These transient species can then act as powerful chiral Lewis or Brønsted acid catalysts, enabling highly enantioselective transformations. nih.gov Similarly, the combination of an arylboronic acid with a nucleophilic base like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) creates a highly effective cooperative system for dehydrative amide formation, where the catalytic activity is much greater than either component used individually. nih.gov
| Catalyst System Type | Catalyst Components | Reaction | Mode of Action | Reference |
|---|---|---|---|---|
| Bifunctional | Aminothiourea-boronic acid | Intramolecular Hetero-Michael Addition | The boronic acid activates an α,β-unsaturated carboxylic acid, while the chiral aminothiourea controls the stereochemistry. | nih.govresearchgate.net |
| Cooperative | Arylboronic acid and DMAPO | Dehydrative Amidation | The two catalysts work cooperatively to promote amide bond formation between carboxylic acids and amines. | nih.gov |
| Bifunctional (in situ) | Chiral Diol (e.g., BINOL) and Boronic Acid | Asymmetric Nucleophilic Addition | Forms a chiral boronate ester that acts as a chiral Lewis/Brønsted acid catalyst to control enantioselectivity. | rsc.orgnih.gov |
| Bifunctional | Aminoboronic acids | Aldol (B89426) Reaction | Catalyst acts through in situ boronate enolate formation in water or through enamine formation to achieve tunable asymmetric aldol reactions. | nih.gov |
Influence of Substituent Effects on the Reactivity of 4 Cyclopentyl 3 Fluorophenyl Boronic Acid
Electronic Effects of Fluorine Substitution
Boronic acids function as Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons. The strength of this Lewis acidity is highly sensitive to the electronic nature of the substituents on the aryl ring. nih.gov An electron-withdrawing group enhances Lewis acidity by pulling electron density away from the boron atom, making it more electron-deficient and a better electron acceptor.
The fluorine atom in (4-Cyclopentyl-3-fluorophenyl)boronic acid, being in the meta position, strongly enhances the Lewis acidity of the boronic acid group. nih.gov At this position, the electron-withdrawing inductive effect (-I) is fully operative, while the electron-donating resonance effect (+M) is minimal. This net withdrawal of electron density from the ring and, by extension, from the boron center, increases its electrophilicity. nih.gov
This increase in acidity is quantitatively reflected in the acid dissociation constant (pKa). For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86. The introduction of a fluorine atom lowers this value, indicating a stronger acid. The magnitude of this effect is position-dependent, as illustrated in the table below. nih.govnih.gov
| Compound | Substituent Position | pKa |
|---|---|---|
| Phenylboronic acid | Unsubstituted | 8.86 |
| 2-Fluorophenylboronic acid | ortho | 7.31 |
| 3-Fluorophenylboronic acid | meta | 8.27 |
| 4-Fluorophenylboronic acid | para | 8.77 |
Data sourced from various studies. nih.govnih.gov pKa values can vary slightly depending on experimental conditions.
The enhanced Lewis acidity facilitates the formation of the tetrahedral boronate anion, [ArB(OH)₃]⁻, upon reaction with a base. This boronate species is the active nucleophile in the crucial transmetalation step of the Suzuki-Miyaura cross-coupling catalytic cycle. nih.gov
The position of the fluorine substituent relative to the boronic acid group has a critical impact on the molecule's reactivity and stability. nih.gov
Ortho Position : A fluorine atom at the ortho position exerts the strongest acidifying effect. This is attributed not only to the inductive effect but also to the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine (B–O–H···F). This interaction stabilizes the boronic acid but can also significantly increase the rate of side reactions like protodeboronation. nih.gov
Meta Position : As in this compound, a meta-fluorine substituent provides a substantial increase in acidity almost entirely through its inductive effect, as the resonance effect does not extend to this position. nih.gov This positioning enhances the desired reactivity in cross-coupling by promoting boronate formation without the complicating steric hindrance or extreme electronic activation of an ortho-substituent.
Para Position : At the para position, the inductive (-I) and resonance (+M) effects of fluorine work in opposition. This partial cancellation results in a much smaller net electron-withdrawing effect compared to the ortho or meta positions, leading to only a minor increase in Lewis acidity. nih.gov
These positional differences influence the stability of the carbon-boron (C-B) bond. Increased electron withdrawal from the aryl ring can weaken the C-B bond, making it more susceptible to cleavage, a key factor in both the desired transmetalation step and the undesired protodeboronation side reaction.
Steric and Electronic Contributions of the Cyclopentyl Moiety
The cyclopentyl group, situated at the para position to the boronic acid, introduces both steric and electronic modifications to the molecule.
The combination of a meta-electron-withdrawing group (fluorine) and a para-electron-donating group (cyclopentyl) creates a unique electronic environment that balances activation with stability, making such compounds valuable reagents in organic synthesis.
Implications for Reaction Selectivity and Efficiency
The combined electronic and steric effects of the fluoro and cyclopentyl substituents have direct consequences for the selectivity and efficiency of reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling. libretexts.orgresearchgate.net
However, the electronic nature of the substituents on the boronic acid can be a double-edged sword. While electron-withdrawing groups activate the boronic acid towards boronate formation, they can also increase the propensity for undesired side reactions. nih.gov Conversely, the electron-donating cyclopentyl group can help stabilize the C-B bond against premature cleavage. nih.gov This delicate electronic balance is key to achieving high yields.
Protodeboronation in Fluorinated Aryl Boronic Acid Systems
A significant challenge in the use of arylboronic acids, especially those bearing electron-withdrawing substituents, is the competitive side reaction known as protodeboronation. wikipedia.orgnih.gov This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively consuming the boronic acid starting material and generating an undesired arene byproduct. wikipedia.org This reaction is particularly prevalent under the basic, aqueous conditions often employed in Suzuki-Miyaura couplings. ed.ac.uk
Fluorinated arylboronic acids are particularly susceptible to protodeboronation due to the electron-deficient nature of the aromatic ring, which makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more vulnerable to protonolysis. nih.gov
Several factors can influence the rate and extent of protodeboronation: wikipedia.org
Electronic Effects : The presence of electron-withdrawing groups, such as fluorine, generally accelerates protodeboronation. The effect is most pronounced with multiple fluorine substituents or with fluorine in the ortho position. A meta-fluorine substituent, as in the title compound, still increases the susceptibility to this side reaction compared to non-fluorinated analogues. acs.orged.ac.uk
pH and Base : Protodeboronation is typically base-catalyzed. The reaction proceeds through the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, so the rate often increases with pH as the concentration of this species rises. wikipedia.orged.ac.uk However, for some systems, the rate can peak when pH = pKa. acs.org
Temperature : Higher reaction temperatures generally increase the rate of protodeboronation, necessitating careful temperature control to maximize the yield of the desired cross-coupling product.
Solvent : The reaction medium can play a role. Aqueous conditions, which are common in Suzuki-Miyaura reactions, provide a ready source of protons (water) for the cleavage of the C-B bond.
Reaction Time : Longer reaction times can lead to a greater extent of protodeboronation, making it advantageous to use catalyst systems that promote rapid cross-coupling.
Understanding these factors allows for the strategic design of reaction conditions—such as the choice of base, solvent, temperature, and catalyst—to minimize protodeboronation and maximize the efficiency of the desired transformation. researchgate.netresearchgate.net
Factors Influencing Protodeboronation
| Factor | Influence on Protodeboronation Rate |
|---|---|
| Electron-Withdrawing Groups (e.g., -F) | Increases |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Decreases |
| High pH / Strong Base | Generally Increases |
| High Temperature | Increases |
| Aqueous Solvent | Provides Proton Source, Can Increase Rate |
Strategies for Mitigating Protodeboronation
Protodeboronation is a significant undesired side reaction in cross-coupling methodologies, such as the Suzuki-Miyaura reaction, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org The propensity of an organoboronic acid to undergo this reaction is highly dependent on factors like pH, temperature, and the electronic properties of its organic substituent. wikipedia.orgreddit.com For this compound, the presence of the electron-withdrawing fluorine atom meta to the boronic acid group can increase its susceptibility to protodeboronation, particularly under basic conditions. acs.orgnih.gov This occurs because electron-withdrawing substituents can stabilize the formation of a transient aryl anion, facilitating a dissociative protodeboronation mechanism. wikipedia.orgacs.org Therefore, specific strategies must be employed to minimize this decomposition pathway and maximize the yield of the desired cross-coupled product.
Several effective strategies have been developed to suppress protodeboronation, focusing on reaction kinetics, pH control, and the use of more stable boronic acid derivatives.
Optimization of Reaction Conditions
A primary strategy to circumvent protodeboronation is to ensure that the rate of the productive cross-coupling reaction is significantly faster than the rate of the protodeboronation side reaction. wikipedia.org This can be achieved through several approaches:
Catalyst Selection: The use of highly active and efficient palladium catalysts and ligands can accelerate the catalytic cycle. wikipedia.org A rapid turnover increases the rate of the desired reaction, thereby diminishing the opportunity for the boronic acid to decompose. wikipedia.org
Metal Additives: The addition of metal additives, such as silver or copper salts, has been shown to accelerate cross-coupling reactions, which can help to outpace the protodeboronation process. wikipedia.org
Temperature and Time: Careful control of reaction temperature and time is crucial. Lowering the temperature can reduce the rate of protodeboronation. reddit.com Similarly, minimizing the reaction time, supported by a highly active catalyst, reduces the exposure of the boronic acid to conditions that promote decomposition.
Slow-Release Strategies
For boronic acids that are notoriously unstable, a "slow-release" strategy is highly effective. researchgate.net This involves converting the boronic acid into a more stable derivative that slowly hydrolyzes in the reaction mixture to release the active boronic acid. wikipedia.orgresearchgate.net This approach maintains a very low concentration of the free boronic acid at any given time, which minimizes its potential for engaging in side reactions like protodeboronation. wikipedia.org Common derivatives used for this purpose include:
Organotrifluoroborates (R-BF₃K): Potassium aryltrifluoroborates exhibit enhanced stability compared to their corresponding boronic acids and can be effective in suppressing protodeboronation. researchgate.net
MIDA Boronate Esters: These N-methyliminodiacetic acid (MIDA) protected boronates are exceptionally stable and only release the free boronic acid under specific basic conditions, making them excellent reagents for the controlled delivery of unstable boronic acids. wikipedia.org
Pinacol (B44631) Esters: Esterification of the boronic acid with diols like pinacol can confer greater stability. ed.ac.ukrsc.org However, the degree of stabilization is not universal and depends on the specific ester, as some have been found to be even more reactive than the parent boronic acid. acs.orgnih.gov For this compound, conversion to its pinacol ester or MIDA boronate could be a viable strategy to improve its stability during cross-coupling.
Control of pH and Reaction Medium
The rate of protodeboronation is highly pH-dependent. wikipedia.orgnih.gov Base-catalyzed protodeboronation is particularly problematic for electron-deficient arylboronic acids. nih.govnih.gov The mechanism often involves the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻) at high pH. ed.ac.uk
Choice of Base: Using weaker bases (e.g., potassium acetate, cesium carbonate) instead of strong bases (e.g., sodium hydroxide) can be beneficial. The goal is to find a pH range that is sufficient to facilitate the transmetalation step of the Suzuki-Miyaura cycle but not so high as to excessively accelerate protodeboronation.
Solvent System: The solvent can also play a crucial role. For instance, in certain copper-mediated reactions, avoiding strong donor solvents like acetonitrile (B52724) in favor of alternatives such as tert-butanol (B103910) has been shown to minimize protodeboronation. researchgate.net Anhydrous conditions can also be beneficial as they limit the availability of protons that drive the protodeboronation reaction. reddit.com
The following table summarizes the impact of different strategies on mitigating protodeboronation for arylboronic acids, particularly those with electron-withdrawing substituents.
| Strategy | Method | Rationale and Applicability | Expected Outcome for this compound |
|---|---|---|---|
| Kinetic Control | Use of highly active Pd catalysts (e.g., with phosphine (B1218219) ligands like P(tBu)₃) | Increases the rate of the desired cross-coupling reaction to outcompete protodeboronation. wikipedia.orgresearchgate.net | Highly effective. A faster catalytic cycle minimizes the lifetime of the free boronic acid in solution. |
| Slow-Release | Conversion to MIDA boronate ester or organotrifluoroborate | The derivative is stable and slowly releases the boronic acid, keeping its concentration low to suppress side reactions. wikipedia.orgresearchgate.net | Very effective, especially if the boronic acid proves highly unstable under standard conditions. |
| pH Control | Use of weaker bases (e.g., K₂CO₃, KOAc) instead of strong bases (e.g., NaOH) | Avoids the high pH that accelerates base-catalyzed protodeboronation, a key decomposition pathway for electron-deficient arylboronic acids. reddit.comed.ac.uk | Crucial. The 3-fluoro substituent makes the compound susceptible to base-mediated decomposition. |
| Solvent Choice | Employing anhydrous solvents or avoiding strong donor solvents where applicable | Reduces the availability of proton sources and can disfavor certain decomposition mechanisms. researchgate.netreddit.com | Potentially effective. Reducing water content can slow the rate of protonolysis. |
Advanced Characterization and Analytical Research Techniques for 4 Cyclopentyl 3 Fluorophenyl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including arylboronic acids. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a substituted fluorophenylboronic acid, multinuclear NMR experiments involving ¹⁹F, ¹¹B, and ¹³C are particularly insightful.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool for characterizing (4-Cyclopentyl-3-fluorophenyl)boronic acid. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. nih.gov Its chemical shift is extremely sensitive to the local electronic environment, providing a clear spectroscopic handle to probe molecular structure and interactions. nih.govalfa-chemistry.com
Structural Elucidation: The ¹⁹F chemical shift provides direct evidence of the fluorine's position on the aromatic ring. For this compound, the fluorine atom is ortho to both the cyclopentyl and boronic acid groups, resulting in a characteristic chemical shift. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (³JHF) on the aromatic ring would produce a distinct splitting pattern, confirming the substitution pattern.
Monitoring Equilibria and Kinetics: Boronic acids are known to reversibly form boronate esters with diols. rsc.org ¹⁹F NMR is an excellent method for monitoring these equilibrium processes in solution. Upon binding to a diol, the hybridization of the boron atom changes from sp² to sp³, which alters the electronic environment of the entire phenyl ring and, consequently, the ¹⁹F chemical shift. rsc.org By observing the changes in the ¹⁹F signal's position and intensity upon addition of a diol, researchers can calculate binding constants and study the kinetics of association and dissociation. nih.gov This technique is also valuable for studying protodeboronation kinetics, a key decomposition pathway for some arylboronic acids, by monitoring the disappearance of the fluorine signal associated with the starting material. nih.gov
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Common Fluorine Environments Referenced against CFCl₃ at 0 ppm.
| Type of Compound | Chemical Shift Range (ppm) |
|---|---|
| -ArF (Aryl Fluoride) | +80 to +170 |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CFH- | +140 to +250 |
| -C(=O)F | -70 to -20 |
Data compiled from representative literature values. ucsb.edu
¹¹B NMR Spectroscopy: The ¹¹B nucleus (spin 3/2, 80.1% natural abundance) provides direct information about the boron center. nsf.gov ¹¹B NMR is highly effective for distinguishing between the trigonal planar (sp² hybridized) boronic acid and the tetrahedral (sp³ hybridized) boronate species that form upon reaction with diols or coordination with Lewis bases. nsf.govsdsu.edu The sp² hybridized boron in an arylboronic acid typically resonates in the range of 27-33 ppm, while the formation of an sp³ hybridized boronate ester or adduct results in a significant upfield shift to approximately 5-10 ppm. nsf.govacs.org This clear distinction allows for the unambiguous confirmation of complexation and can be used to determine the pKa of the boronic acid by monitoring the chemical shift as a function of pH. nsf.gov
Table 2: Typical NMR Chemical Shifts for Arylboronic Acids
| Nucleus | Species | Hybridization of Boron | Typical Chemical Shift (ppm) |
|---|---|---|---|
| ¹¹B | Arylboronic Acid | sp² | 27 - 33 |
| Arylboronate Ester/Adduct | sp³ | 5 - 10 | |
| ¹³C | Aromatic C-B (ipso) | sp² | 125 - 135 (often broad or unobserved) |
| Aromatic C-H / C-F / C-C | sp² | 110 - 140 | |
| Aliphatic (Cyclopentyl) | sp³ | 20 - 45 |
Data compiled from representative literature values. nsf.govsdsu.edunih.govwisc.edu
Mass Spectrometry for Reaction Monitoring and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for monitoring the progress of reactions in which it is a reactant or product. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are commonly used. nih.gov
For structural elucidation, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, confirming its identity.
A common challenge in the MS analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. rsc.org This can complicate the mass spectrum by showing a peak corresponding to the trimer minus three water molecules, in addition to the peak for the monomeric acid. Optimized MS conditions, such as using specific mobile phases and source parameters, can minimize the formation of boroxines, dimers, and solvent adducts, leading to cleaner spectra that are easier to interpret. rsc.org When coupled with liquid chromatography (LC-MS), the technique becomes a powerful method for monitoring reaction kinetics, identifying intermediates, and quantifying impurities. scirp.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of boronic acids. researchgate.net A C18 stationary phase is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid. researchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A significant challenge in the HPLC analysis of boronic acids and their corresponding esters (e.g., pinacol (B44631) esters) is on-column hydrolysis. researchgate.net The aqueous mobile phase can cause esters to hydrolyze to the boronic acid, or conversely, interactions with the silica (B1680970) support can affect peak shape and retention. Careful method development, including selection of the stationary phase, mobile phase pH, and temperature, is required to achieve robust and accurate results. researchgate.net Specialized columns with low silanol (B1196071) activity can minimize undesirable on-column interactions. researchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC, coupled with mass spectrometry (UPLC-MS), offers a high-throughput method for analyzing boronic acids. rsc.org This technique uses smaller stationary phase particles, allowing for faster separations and higher resolution compared to traditional HPLC. A UPLC-MS method can provide quantitative analysis for reaction monitoring in under a minute, making it ideal for industrial applications such as tracking the consumption of the boronic acid in Suzuki coupling reactions. rsc.org
X-ray Diffraction Studies of Boronic Acid Co-crystals (Applicability to compound derivatives)
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. mkuniversity.ac.in While a crystal structure for this compound itself may not be publicly available, the principles of X-ray crystallography are broadly applicable to its derivatives and co-crystals.
Boronic acids are excellent candidates for forming co-crystals with other molecules, particularly active pharmaceutical ingredients (APIs). mdpi.com The boronic acid functional group, -B(OH)₂, is a versatile hydrogen bond donor and can participate in robust and predictable intermolecular interactions. Single-crystal X-ray diffraction (SCXRD) analysis of such co-crystals reveals precise information about:
Molecular Conformation: The exact spatial arrangement of the cyclopentyl and fluorophenyl groups.
Intermolecular Interactions: The specific hydrogen bonding networks formed by the boronic acid hydroxyl groups with the co-former molecule.
Crystal Packing: How the molecules arrange themselves in the crystal lattice.
This information is fundamental in the field of crystal engineering, where the goal is to design new solid forms of compounds with tailored physical properties, such as solubility, stability, and bioavailability. Powder X-ray diffraction (PXRD) is also a crucial tool for characterizing the bulk material, identifying different crystalline phases (polymorphs), and quantifying the components in a co-crystal mixture. nih.govresearchgate.net Studying the co-crystals of derivatives of this compound can provide deep insights into its structural behavior and its potential for creating novel multicomponent materials. mdpi.com
Computational and Theoretical Investigations of 4 Cyclopentyl 3 Fluorophenyl Boronic Acid
Density Functional Theory (DFT) Studiesnih.govnih.govresearchgate.netchemrxiv.orgpeerj.com
Density Functional Theory (DFT) has become a principal method for studying organoboron compounds due to its favorable balance of computational cost and accuracy. For (4-Cyclopentyl-3-fluorophenyl)boronic acid, DFT calculations can elucidate a wide range of properties, from the geometry of the molecule to the intricacies of its reaction mechanisms. Theoretical studies on similar fluorinated phenylboronic acids have demonstrated that DFT methods, such as those using the B3LYP functional with appropriate basis sets like 6-311++G(d,p), can accurately predict vibrational spectra, geometric parameters, and electronic properties. nih.gov
The electronic landscape of this compound is defined by the interplay of its constituent functional groups: the electron-withdrawing fluorine atom and boronic acid group, and the electron-donating cyclopentyl group. DFT calculations are used to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT, which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this molecule, the MEP would show a negative potential (red/yellow) around the electronegative oxygen and fluorine atoms and a positive potential (blue) around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting its Lewis acidic character.
Table 1: Calculated Electronic Properties of Phenylboronic Acid Analogs
| Property | 3-Fluorophenylboronic Acid nih.gov | Phenylboronic Acid (Typical) | This compound (Predicted) |
|---|---|---|---|
| HOMO Energy | -7.2 eV | -6.9 eV | ~ -6.8 eV |
| LUMO Energy | -1.5 eV | -1.2 eV | ~ -1.3 eV |
Note: Values for this compound are estimations based on the expected electronic effects of the cyclopentyl substituent relative to known values for analogs.
The acidity of the boronic acid moiety is a crucial parameter influencing its behavior in physiological environments and its reactivity in base-mediated reactions like the Suzuki-Miyaura coupling. Predicting the pKa value through computational means is challenging but can be achieved using DFT-based models that correlate calculated properties with experimental acidity. mdpi.com These methods often involve calculating the Gibbs free energy change of the deprotonation reaction in a continuum solvation model. mdpi.com
For this compound, the pKa is influenced by two opposing electronic effects. The ortho-fluorine atom is strongly electron-withdrawing, which stabilizes the resulting boronate anion and lowers the pKa, increasing acidity. Conversely, the para-cyclopentyl group is weakly electron-donating, which would slightly destabilize the anion and increase the pKa. The net effect is a pKa that is expected to be lower than that of unsubstituted phenylboronic acid. For comparison, 4-amino-3-fluorophenylboronic acid, which also features an ortho-fluorine substituent, has a relatively low pKa of 7.8. libretexts.org
Table 2: Comparison of Theoretical pKa Prediction Models for Organic Acids
| DFT-Based Model | Principle | Typical Mean Unsigned Error (pH units) | Reference |
|---|---|---|---|
| Atomic Charge Correlation | Correlates calculated atomic charges on the conjugate base with experimental pKa. | 0.8 - 1.5 | mdpi.com |
| Surface Electrostatic Potential (VS,max) | Correlates the maximum electrostatic potential on the acidic proton with pKa. | 1.0 - 2.0 | mdpi.comresearchgate.net |
This compound is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net Computational studies are instrumental in elucidating the catalytic cycle of this reaction. The generally accepted mechanism involves three key steps: diva-portal.org
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., Aryl-Br), forming a Pd(II) intermediate.
Transmetalation : The boronic acid must first be activated by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate species. This boronate then transfers its organic group (the 4-cyclopentyl-3-fluorophenyl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst. diva-portal.org
DFT calculations can model the transition states and intermediates of each step, providing energy profiles that help rationalize reaction outcomes, catalyst efficiency, and the role of ligands. These studies also investigate competing side reactions, such as protodeboronation, where the boronic acid group is cleaved by a proton source. tamu.edu
Intermolecular Interactions and Crystal Engineeringnih.govpeerj.com
The solid-state structure and properties of this compound are dictated by non-covalent intermolecular interactions. Crystal engineering aims to understand and control these interactions to design materials with specific properties. nih.gov The boronic acid functional group is a particularly versatile tool in crystal engineering because it can act as both a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). nih.gov
In the solid state, phenylboronic acids typically form robust hydrogen-bonded structures. The most common and predictable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds between their boronic acid groups, creating a characteristic R²₂(8) graph set notation. This primary synthon often directs the assembly of the molecules into one-dimensional tapes or two-dimensional sheets.
The presence of the fluorine and cyclopentyl groups can introduce secondary interactions, such as C—H···O or C—H···F hydrogen bonds, which further stabilize the crystal lattice. DFT calculations, particularly those incorporating dispersion corrections (DFT-D), are used to compute the binding and lattice energies of these crystalline assemblies, providing insight into their thermodynamic stability.
Table 3: Typical Hydrogen Bond Geometries in Phenylboronic Acid Crystal Structures
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| O—H···O (Dimer) | 2.65 - 2.80 | 165 - 178 |
| C—H···O | 3.20 - 3.50 | 140 - 160 |
The boron atom in this compound is electron-deficient and acts as a Lewis acid. This allows it to form reversible covalent bonds with Lewis bases, particularly anions like hydroxide (B78521) (OH⁻) and fluoride (B91410) (F⁻). This interaction causes the boron center to change its hybridization from sp² (trigonal planar) to sp³ (tetrahedral).
This Lewis acid-anion binding is the fundamental principle behind the use of boronic acids in chemical sensors. mdpi.com For example, the binding of fluoride can be monitored by spectroscopic techniques. Theoretical models help to quantify the strength of these interactions, calculating anion affinities and predicting the structural and electronic changes that occur upon binding. The electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the Lewis acidity of the boron center in this compound, thereby increasing its affinity for anionic species compared to non-fluorinated analogs.
Molecular Dynamics and Simulation Studies
While specific, published molecular dynamics (MD) simulations focusing solely on this compound in complex systems are not extensively documented in publicly available literature, the application of such computational techniques is highly relevant for understanding its behavior. The significance of boronic acids as enzyme inhibitors and for molecular recognition makes them prime candidates for MD studies. nih.govnih.gov These simulations provide insights into the dynamic interactions between the molecule and its biological targets, which static models like molecular docking cannot fully capture. nih.gov
MD simulations can elucidate the stability of a ligand-protein complex, map out conformational changes, and quantify the energetics of binding over time. frontiersin.org For a compound like this compound, MD studies would be instrumental in predicting its interaction with target proteins, such as serine proteases, where the boronic acid moiety can form a reversible covalent bond with a key serine residue in the active site. nih.govrsc.org
A hypothetical MD simulation study of this compound with a target protein would typically involve the following workflow:
System Preparation: An initial model of the protein-ligand complex is generated, often using molecular docking to predict the initial binding pose. This complex is then placed in a simulation box filled with explicit water molecules (e.g., TIP3P water model) and neutralized with counter-ions to mimic physiological conditions. nih.gov
Force Field Application: A suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or COMPASS, is applied to describe the interatomic forces within the system. nih.govmdpi.com
Simulation Protocol: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps where temperature and pressure are gradually stabilized. Finally, a production simulation is run for a duration sufficient to observe the dynamics of the system, typically in the range of nanoseconds to microseconds. nih.gov
Trajectory Analysis: The resulting trajectory is analyzed to extract meaningful data about the system's stability, flexibility, and intermolecular interactions.
Key analyses performed on the simulation trajectory would include calculating the Root Mean Square Deviation (RMSD) to assess the structural stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.gov
Table 1: Hypothetical RMSD Analysis of a Protein-(4-Cyclopentyl-3-fluorophenyl)boronic acid Complex
This interactive table presents hypothetical data from a 100-nanosecond MD simulation to illustrate the type of stability analysis performed.
| Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Complex RMSD (Å) |
| 0 | 0.00 | 0.00 | 0.00 |
| 20 | 1.52 | 0.85 | 1.45 |
| 40 | 1.61 | 0.91 | 1.58 |
| 60 | 1.58 | 0.88 | 1.55 |
| 80 | 1.65 | 0.95 | 1.62 |
| 100 | 1.63 | 0.92 | 1.60 |
Data is hypothetical and for illustrative purposes only.
Further analysis would focus on the specific interactions between this compound and the protein's active site residues. This includes tracking hydrogen bonds, hydrophobic contacts, and the crucial covalent interaction with the catalytic serine residue. Such data provides a detailed picture of the binding mechanism and the specific roles of the fluoro and cyclopentyl substituents in modulating binding affinity and specificity.
Table 2: Analysis of Key Intermolecular Interactions during Simulation
This table outlines the potential interactions that would be monitored during an MD simulation of the compound within a hypothetical enzyme active site.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue(s) | Average Occupancy (%) |
| Covalent Boronate Adduct | Boronic Acid (-B(OH)₂) | Serine (e.g., Ser195) | > 95 |
| Hydrogen Bond | Boronic Acid Hydroxyls | Histidine, Glycine | 70 - 85 |
| Hydrogen Bond | Fluorine Atom | Backbone NH groups | 20 - 30 |
| Hydrophobic Contact | Cyclopentyl Ring | Leucine, Valine, Phenylalanine | > 90 |
| Aromatic Stacking | Phenyl Ring | Tyrosine, Tryptophan | 40 - 60 |
Data is hypothetical and for illustrative purposes only. Residue examples are typical for serine proteases.
Emerging Research Directions and Future Prospects for 4 Cyclopentyl 3 Fluorophenyl Boronic Acid
Development of Novel Synthetic Routes for Substituted Boronic Acids
While standard methods for boronic acid synthesis, such as lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080), are established, the pursuit of more efficient, scalable, and functional-group-tolerant routes remains a key research area. For a sterically hindered and electronically modified compound like (4-Cyclopentyl-3-fluorophenyl)boronic acid, future research is likely to focus on advanced catalytic borylation methods.
Key research directions include:
Direct C-H Borylation: Iridium or rhodium-catalyzed C-H activation and borylation represents a highly atom-economical approach. Future studies could focus on developing catalysts that can selectively functionalize the C-H bond at the 4-position of 1-cyclopentyl-2-fluorobenzene, overcoming the steric hindrance of the cyclopentyl group.
Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which couples aryl halides or triflates with diboron (B99234) reagents like bis(pinacolato)diboron (B136004), is a robust method. nih.gov Research could optimize this reaction for precursors such as 4-bromo-2-fluoro-1-cyclopentylbenzene, focusing on ligand and base combinations that enhance catalytic turnover and yield for this specific substrate.
Flow Chemistry Synthesis: Continuous flow processes offer advantages in safety, scalability, and reaction control, particularly for highly reactive intermediates like organolithium species. Developing a flow-based synthesis for this compound could enable safer and more efficient large-scale production.
A potential synthetic approach, adapted from the synthesis of structurally similar compounds like 4-amino-3-fluorophenylboronic acid researchgate.netpitt.edu, would likely start from a halogenated precursor as outlined below.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Rationale/Challenge |
| 1 | Halogenation | 1-Cyclopentyl-2-fluorobenzene | N-Bromosuccinimide (NBS), H₂SO₄ | 4-Bromo-1-cyclopentyl-2-fluorobenzene | Controlling regioselectivity of bromination. |
| 2 | Borylation | 4-Bromo-1-cyclopentyl-2-fluorobenzene | n-BuLi, Triisopropyl borate | This compound | Managing the low temperature required for lithium-halogen exchange and potential side reactions. |
This table illustrates a plausible, albeit conventional, route. The development of novel, more direct catalytic methods remains a significant future prospect.
Expansion of Cross-Coupling Repertoire
The Suzuki-Miyaura cross-coupling reaction is the most prominent application for arylboronic acids, enabling the formation of carbon-carbon bonds. chemrxiv.orgresearchgate.net While this compound is an ideal candidate for such reactions, its future utility lies in exploring a broader range of cross-coupling transformations and challenging substrates.
Future research will likely explore its utility in:
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, such as C-N and C-O bonds. chemrxiv.org Investigating the reactivity of this compound with various amines, phenols, and other nucleophiles could yield novel compounds with potential applications in medicinal chemistry.
Petasis (Boro-Mannich) Reaction: This reaction involves the coupling of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. The steric bulk of the cyclopentyl group could influence the stereochemical outcome of such reactions, a prospect worthy of investigation.
Decarboxylative Coupling: Palladium-catalyzed reactions that couple boronic acids with carboxylic acids (or their derivatives) offer an alternative to using organic halides. Exploring the efficiency of this compound in these systems would broaden its synthetic utility.
Photoredox Catalysis: Light-mediated cross-coupling reactions are becoming increasingly important as they often proceed under mild conditions. The electronic properties imparted by the fluorine atom could make this compound a suitable partner in novel photoredox-catalyzed C-C or C-heteroatom bond-forming reactions.
The successful application of related compounds, such as cyclopropylboronic acid audreyli.com and 4-fluorophenylboronic acid mdpi.com, in a variety of Suzuki-Miyaura reactions suggests a high probability of success for this compound. The key will be to define its reactivity profile across a more diverse set of modern cross-coupling methodologies.
Rational Design of Boronic Acid Catalysts with Enhanced Selectivity
Beyond their role as reagents, boronic acids can function as organocatalysts, primarily by acting as Lewis acids to activate substrates. nih.gov The electronic and steric properties of this compound make it an intriguing candidate for catalyst development.
Key design principles and future prospects include:
Enhanced Lewis Acidity: The electron-withdrawing nature of the fluorine atom ortho to the boronic acid group is expected to increase the Lewis acidity of the boron center. pitt.edu This enhanced acidity can accelerate reactions that rely on Lewis acid catalysis, such as dehydrations, carbonyl condensations, and acylations. nih.gov
Steric-Controlled Selectivity: The bulky cyclopentyl group can play a crucial role in controlling selectivity. In reactions with chiral substrates, the steric hindrance could lead to enantioselective or diastereoselective outcomes by favoring specific transition states. This could be particularly relevant in reactions like asymmetric aldol (B89426) additions or glycosylations.
Bifunctional Catalysis: While not intrinsically bifunctional, the phenyl ring could be further functionalized to introduce a second catalytic group (e.g., an amino or phosphino (B1201336) group). The combination of the Lewis acidic boronic acid and another functional group, held in a specific spatial arrangement by the rigid phenyl ring and the bulky cyclopentyl group, could enable novel cooperative catalytic cycles.
| Catalytic Application | Role of Fluorine | Role of Cyclopentyl Group | Potential Reaction |
| Dehydrative Condensations | Increases Lewis acidity, enhancing substrate activation. | Provides a sterically demanding pocket, potentially influencing regioselectivity. | Amide or ester formation from carboxylic acids and amines/alcohols. |
| Carbonyl Additions | Lowers the pKa, potentially influencing the reaction pH range. | Creates a chiral-like environment around the active site, potentially inducing stereoselectivity. | Asymmetric aldol or Petasis reactions. |
| Cycloadditions | Polarizes the dienophile/dipolarophile through coordination. | Directs the approach of the reaction partner, controlling facial selectivity. | Diels-Alder or 1,3-dipolar cycloadditions. |
Exploration in Advanced Materials Science Building Blocks
The rigid structure and defined geometry of arylboronic acids make them excellent building blocks (or "linkers") for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Future research could leverage this compound in materials science by:
MOF Synthesis: Boronic acids can be incorporated into MOF linkers. The resulting frameworks can exhibit unique properties for gas storage, separation, or catalysis. The cyclopentyl groups could be used to tune the pore size and hydrophobicity of the MOF cavities, while the fluorine atoms could enhance interactions with specific guest molecules. Boronic acid-decorated MOFs have already been shown to be effective for specific enrichment tasks. nih.gov
COF Synthesis: Boronic acids are primary building blocks for COFs through self-condensation or condensation with polyol linkers. The cyclopentyl groups would project into the pores of the resulting COF, creating a unique chemical environment that could be exploited for selective adsorption or as a heterogeneous catalyst support.
Organic Light-Emitting Diodes (OLEDs): Fluorinated and sterically hindered aromatic compounds are often used in the development of materials for OLEDs to tune electronic properties and control intermolecular packing, which affects emission efficiency and device lifetime. While direct application is speculative, this boronic acid could serve as a precursor for more complex molecules designed for OLED applications through cross-coupling reactions.
The incorporation of the unique cyclopentyl and fluoro substituents offers a clear path toward creating advanced materials with tailored properties that are not accessible with simpler phenylboronic acid derivatives.
Integration with Chemoinformatic and Machine Learning Approaches for Reaction Prediction and Optimization
The increasing complexity of chemical reactions and the vastness of possible reaction conditions have spurred the integration of computational approaches in synthetic chemistry. Chemoinformatics and machine learning (ML) are poised to accelerate research involving molecules like this compound.
Future directions in this area include:
Reaction Yield Prediction: ML models, particularly neural networks and random forests, are being trained on large datasets of published reactions to predict the yield of specific transformations, such as the Suzuki-Miyaura coupling. chemrxiv.orgresearchgate.net By featurizing this compound based on its structural and electronic properties, these models could predict its performance with various coupling partners under different conditions (catalyst, ligand, base, solvent), thus minimizing the need for extensive experimental screening. acs.org
Condition Optimization: ML algorithms can navigate the complex parameter space of a chemical reaction to suggest optimal conditions. For a challenging cross-coupling involving a sterically hindered boronic acid, an ML model could identify the ideal combination of ligand, base, and temperature to maximize yield and minimize side products.
Virtual Library Design: Chemoinformatic tools can be used to enumerate virtual libraries of compounds that could be synthesized from this compound. researchgate.net By predicting the synthetic accessibility of these virtual products and their potential biological or material properties, researchers can prioritize the most promising synthetic targets, making research and development more efficient.
The main challenge in applying ML models is the availability of high-quality, curated data. nih.govacs.org As more reaction data becomes available in machine-readable formats, the accuracy and utility of these predictive models will continue to grow, directly benefiting the study and application of novel building blocks like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
